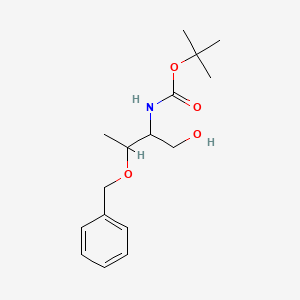![molecular formula C9H13IN2O2 B12086784 5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine](/img/structure/B12086784.png)
5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. The presence of iodine and the ethoxy groups in this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine typically involves the iodination of a pyrimidine derivative followed by the introduction of the ethoxy groups. One common method is the reaction of 4-chloro-5-iodopyrimidine with 2-(propan-2-yloxy)ethanol under basic conditions to replace the chlorine atom with the ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and subsequent etherification reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The ethoxy groups can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation: Products include oxidized forms of the ethoxy groups.
Reduction: Products include reduced forms of the ethoxy groups.
Coupling: Products include biaryl compounds formed through the coupling process.
Scientific Research Applications
5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their function. The iodine atom can participate in halogen bonding, influencing molecular recognition processes. The ethoxy groups can modulate the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-5-iodo-4-(propan-2-yloxy)benzaldehyde: Similar structure but with a benzaldehyde moiety.
5-Iodo-2,4-dimethoxypyrimidine: Similar pyrimidine core with different substituents.
Uniqueness
5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine is unique due to the specific combination of iodine and ethoxy groups on the pyrimidine ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C9H13IN2O2 |
|---|---|
Molecular Weight |
308.12 g/mol |
IUPAC Name |
5-iodo-4-(2-propan-2-yloxyethoxy)pyrimidine |
InChI |
InChI=1S/C9H13IN2O2/c1-7(2)13-3-4-14-9-8(10)5-11-6-12-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
IKVLMMLDKIPOFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOC1=NC=NC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


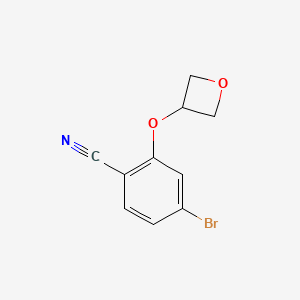

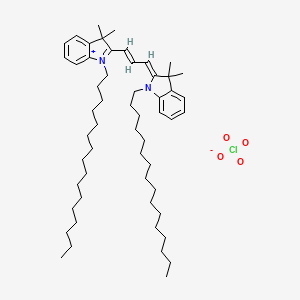
![2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12086740.png)
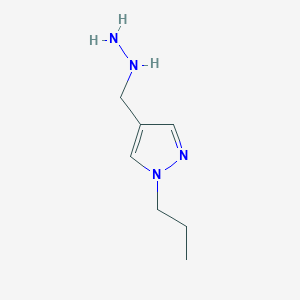
![(1S)-N-tert-Butyloxycarbonyl-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propylamine](/img/structure/B12086748.png)
![2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine](/img/structure/B12086755.png)
![2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B12086756.png)
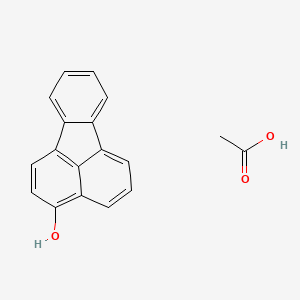



![(1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B12086783.png)
